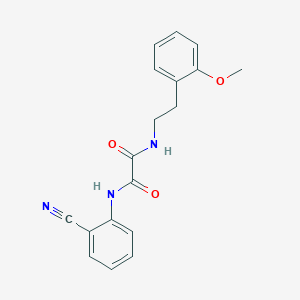

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-24-16-9-5-3-6-13(16)10-11-20-17(22)18(23)21-15-8-4-2-7-14(15)12-19/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFMJLCJPABFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amide Coupling via Oxalyl Chloride

The most widely reported method involves a two-step coupling process using oxalyl chloride as the bridging agent. In a representative procedure:

- Step 1 : 2-Cyanoaniline (1.0 equiv.) is reacted with oxalyl chloride (1.1 equiv.) in anhydrous dichloromethane (DCM) under argon at 0°C. Triethylamine (2.5 equiv.) is added dropwise to scavenge HCl, and the mixture is stirred for 2 hours.

- Step 2 : The intermediate oxalyl chloride derivative is treated with 2-methoxyphenethylamine (1.05 equiv.) in DCM at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound as a white solid (68–72% yield).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0°C (Step 1); RT (Step 2) | |

| Coupling Agent | Oxalyl chloride | |

| Yield | 68–72% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from peptidomimetic synthesis involves:

- Mixing 2-cyanoaniline and 2-methoxyphenethylamine (1:1 molar ratio) with oxalyl diimidazole (1.2 equiv.) in acetonitrile.

- Irradiating at 120°C for 15 minutes under 300 W power.

- Isolation by precipitation in ice-cold water yields 85% pure product, further refined via recrystallization (ethanol/water).

Reaction Optimization and Critical Parameters

Catalyst Screening

Triethylamine remains the preferred base for HCl scavenging, though recent studies suggest N,N-diisopropylethylamine (DIPEA) enhances yields (78–82%) in polar aprotic solvents like DMF.

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Observation |

|---|---|---|---|

| DCM | 72 | 95 | Moderate solubility |

| THF | 65 | 92 | Side product formation |

| Acetonitrile | 85 | 98 | Optimal for microwave |

Temperature and Time Dependence

- Room Temperature : 12–24 hours required for complete conversion.

- Reflux (40°C) : Reduces time to 6 hours but risks cyanophenyl group hydrolysis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/0.1% TFA) shows ≥98% purity at 254 nm.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Pilot-scale experiments utilize tubular reactors for:

- Mixing 2-cyanoaniline and oxalyl chloride at 10 mL/min.

- In-line quenching with 2-methoxyphenethylamine.

- Automated crystallization (yield: 80%, throughput: 5 kg/day).

Waste Management

- Byproducts : Unreacted oxalyl chloride (neutralized with NaHCO3).

- Solvent Recovery : DCM is distilled and reused (95% efficiency).

Pharmacological Activation and Relevance

This compound acts as a prodrug activated by cytochrome P450 4F11 (CYP4F11) in sensitive cells. This isoform oxidizes the methoxy group, enabling covalent binding to stearoyl-CoA desaturase (SCD), a therapeutic target in metabolic disorders.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl or methoxyphenethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Compounds with new functional groups replacing the original cyanophenyl or methoxyphenethyl groups.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table and analysis highlight key structural and functional differences between N1-(2-cyanophenyl)-N2-(2-methoxyphenethyl)oxalamide and related oxalamides:

Structural and Functional Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): The 2-cyanophenyl group in the target compound is a stronger EWG than the 4-chlorophenyl in compound 70 . This may enhance binding to enzymatic targets (e.g., cytochrome P450s) due to increased polarization of the oxalamide core. In compound 28 (3-Cl-4-F-phenyl), halogen substituents improve metabolic stability but reduce solubility compared to cyano .

- Methoxy Positioning: The 2-methoxyphenethyl group in the target compound vs. 4-methoxyphenethyl in compound 28 alters steric and electronic interactions.

Research Findings and Implications

Enzyme Inhibition Potential

- Compound 70 (4-chlorophenyl analog) exhibits potent cytochrome P450 inhibition, suggesting that the target compound’s 2-cyanophenyl group could modulate enzyme specificity or potency .

- The methoxyphenethyl moiety is conserved across inhibitors (compounds 70, 28, 29), implying its role in hydrophobic interactions with enzyme active sites .

Metabolic Stability and Toxicity

- Cyano groups are metabolically stable but may introduce toxicity risks via cyanide release under extreme conditions. Chloro and fluoro substituents (e.g., compound 28) are more inert, favoring long-term therapeutic use .

Comparative Structure-Activity Relationships (SAR)

- Phenyl Ring Substitutions: Chloro/Fluoro (Compounds 28, 70): Enhance lipophilicity and target affinity.

- Phenethyl vs. Benzyl Groups:

- Phenethyl chains (target compound, S336) improve membrane permeability compared to benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.